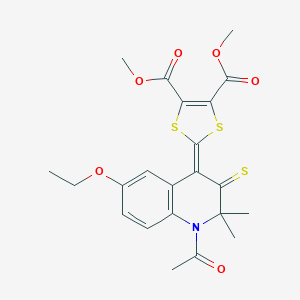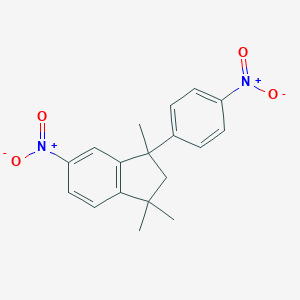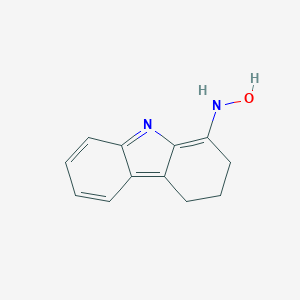
2,3,4,9-tétrahydro-1H-carbazol-1-one oxime
Vue d'ensemble
Description
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is a compound with the molecular formula C12H11NO . It’s a derivative of carbazole and has exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones involves the oxidation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone .
Molecular Structure Analysis
The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-1-one” can be represented by the SMILES string O=C1C(N2)=C(CCC1)C3=C2C=CC=C3 .
Chemical Reactions Analysis
The oxidation of substituted tetrahydrocarbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.222 Da and a mono-isotopic mass of 185.084061 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 386.3±11.0 °C at 760 mmHg, and a flash point of 194.5±26.7 °C .
Mécanisme D'action
Target of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
It is known that the compound can be obtained through the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles . The oxidation process can lead to the formation of divergent products, depending on the oxidant and reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for use in research. Additionally, 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been shown to exhibit a range of pharmacological activities, which makes it a useful tool for investigating the mechanisms of various diseases.
However, there are also limitations to the use of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in lab experiments. The compound has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood. Additionally, the compound has not been approved for use in humans, which means that its potential therapeutic applications are still being explored.
Orientations Futures
There are several potential future directions for the study of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime. One area of research is the investigation of the compound's potential use in the treatment of various neurological disorders. Additionally, the compound's effects on other systems in the body, such as the immune system and cardiovascular system, could be explored. Further studies could also investigate the potential use of 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (2,3,4,9-tetrahydro-1H-carbazol-1-one oxime) is a compound that has shown promise as a therapeutic agent. The compound has been synthesized and studied extensively, and its potential applications in various fields have been explored. 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has been shown to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Le composé est utilisé comme intermédiaire dans les produits pharmaceutiques, en particulier dans la synthèse des alcaloïdes aspidospermidine, qui ont diverses propriétés médicinales .
Propriétés antibactériennes et antifongiques
La recherche a montré que les dérivés de ce composé présentent des activités antibactériennes et antifongiques, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .
Synthèse de la carbazomycine B
Il sert de précurseur dans la synthèse de la carbazomycine B, un antibiotique qui s'est montré efficace contre certains types de bactéries .
Composé anti-prion
Un dérivé de ce composé, GJP14, a été identifié comme un nouveau composé anti-prion, qui pourrait conduire à de nouveaux traitements pour les maladies à prions .
Applications de la chimie verte
Des recherches sont en cours pour utiliser ce composé dans des applications de chimie verte, visant à développer des méthodes de synthèse plus respectueuses de l'environnement .
Études d'oxydation chimique
Le composé est également utilisé dans des études chimiques pour développer des méthodes d'oxydation régiosélectives, qui sont importantes pour créer des structures chimiques spécifiques avec une grande précision .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSIMCYBGAJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



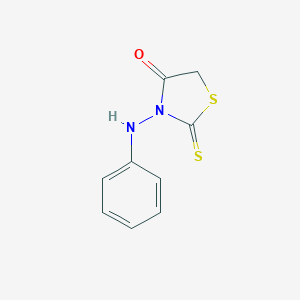

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
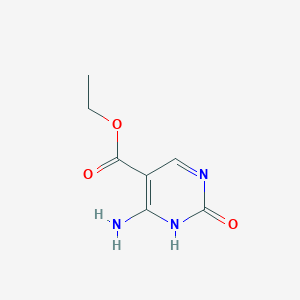
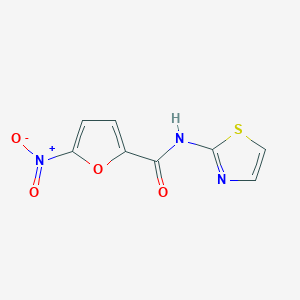

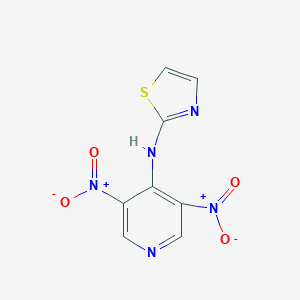
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)


